5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde
Description
Contextualization within Substituted Salicylaldehyde (B1680747) Chemistry
Substituted salicylaldehydes are a cornerstone in synthetic organic chemistry, valued for their versatile reactivity. The interplay between the hydroxyl and aldehyde functionalities allows for a range of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. semanticscholar.org The specific substituents on the aromatic ring significantly modulate the electronic and steric properties of the molecule.
The tert-butyl group at the 5-position (or 3-position in IUPAC nomenclature) is a bulky, electron-donating group. Its primary influence is steric, potentially directing the regioselectivity of further reactions on the aromatic ring. Electronically, it can slightly increase the electron density of the benzene (B151609) ring.
Conversely, the nitro group at the 3-position (or 5-position in IUPAC nomenclature) is a strong electron-withdrawing group. This significantly influences the acidity of the phenolic hydroxyl group and the electrophilicity of the carbonyl carbon. The presence of the nitro group generally enhances the reactivity of the aldehyde towards nucleophiles and can also influence the coordination chemistry of Schiff bases derived from this aldehyde. mdpi.com
Significance in Contemporary Organic Synthesis and Materials Science Precursor Development
While specific, large-scale applications of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde are not widely documented, its structural motifs suggest significant potential as a precursor in several areas of advanced chemical research.
In organic synthesis , this compound is an ideal starting material for the synthesis of more complex molecules. The aldehyde and hydroxyl groups are reactive handles for forming Schiff bases, which are pivotal ligands in coordination chemistry. The nitro group can be reduced to an amino group, opening pathways to a different class of derivatives, or it can be used to modulate the electronic properties of the final product. The tert-butyl group can enhance the solubility of the compound and its derivatives in organic solvents.
In materials science , salicylaldehyde derivatives are precursors to a variety of materials with interesting optical and electronic properties. Schiff bases derived from salicylaldehydes are known to form stable complexes with a wide range of metal ions. mdpi.com These metal complexes have been investigated for applications in:
Catalysis: Chiral Schiff base-metal complexes are used as catalysts in asymmetric synthesis.
Sensors: The chromogenic properties of some metal complexes allow for their use in chemical sensors.
Molecular Magnetism: The design of molecules with specific magnetic properties.
The specific substitution pattern of this compound, with its bulky and electron-withdrawing groups, could lead to the development of novel ligands and metal complexes with tailored steric and electronic properties for these applications.
Scope and Research Objectives for Academic Inquiry
The unique substitution pattern of this compound presents several avenues for academic research:
Synthesis and Characterization of Novel Schiff Bases and Metal Complexes: A primary research objective would be the synthesis of a library of Schiff bases by reacting the title compound with various primary amines. Subsequent complexation with different transition and lanthanide metals would yield novel coordination compounds. The structural, spectroscopic, and electrochemical properties of these new compounds could be thoroughly investigated.
Investigation of Catalytic Activity: The synthesized metal complexes could be screened for their catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The influence of the tert-butyl and nitro groups on the catalytic efficiency and selectivity would be of particular interest.
Exploration of Supramolecular Chemistry: The potential for this molecule and its derivatives to participate in hydrogen bonding and other non-covalent interactions could be explored for the construction of novel supramolecular architectures in the solid state.
Computational Studies: Density Functional Theory (DFT) and other computational methods could be employed to model the electronic structure and predict the reactivity of this compound and its derivatives. These theoretical studies would complement experimental findings and provide deeper insights into the structure-property relationships.
Physicochemical Properties of 3-tert-Butyl-2-hydroxy-5-nitrobenzaldehyde nih.gov
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.22 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 223.084458 g/mol |
| Monoisotopic Mass | 223.084458 g/mol |
| Topological Polar Surface Area | 83.1 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 279 |
Note: The data in this table is computed and sourced from PubChem.
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-hydroxy-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)8-4-7(6-13)10(14)9(5-8)12(15)16/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOUYFMRPKMAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 2 Hydroxy 3 Nitro Benzaldehyde
Direct Synthesis Strategies for 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde
The synthesis of this compound is typically approached as a two-step process: the formylation of 4-tert-butylphenol (B1678320) to produce the intermediate, 5-tert-butyl-2-hydroxybenzaldehyde, followed by a regioselective nitration.
Modified Riemer-Tiemann Reactions and Phenol (B47542) Derivatization Pathways
The initial step involves the introduction of an aldehyde group onto the 4-tert-butylphenol ring. Two effective methods for this transformation are the modified Riemer-Tiemann reaction and the Duff reaction.
In a modified Riemer-Tiemann reaction, 4-tert-butylphenol is treated with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide (B78521) (NaOH). researchgate.net The reaction is heated to facilitate the formation of the dichlorocarbene (B158193) intermediate which then electrophilically attacks the phenoxide ring, preferentially at the ortho position, to yield 5-tert-butyl-2-hydroxybenzaldehyde. researchgate.net
Alternatively, phenol derivatization can be achieved via the Duff reaction. In this method, 4-tert-butylphenol is reacted with hexamethylenetetramine in an acidic medium, such as anhydrous trifluoroacetic acid. chemicalbook.com The reaction mixture is heated to reflux, and subsequent acidic workup yields the desired 5-tert-butyl-2-hydroxybenzaldehyde. chemicalbook.com This method has been reported to produce the product in good yield. chemicalbook.com
Table 1: Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde via Duff Reaction
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| 4-tert-butylphenol | Hexamethylenetetramine | Anhydrous trifluoroacetic acid | Reflux at 80°C for 24 hours | 5-tert-Butyl-2-hydroxybenzaldehyde | 61.06% | chemicalbook.com |
Nitration Reactions of Salicylaldehyde (B1680747) Precursors
The second step is the nitration of the intermediate, 5-tert-butyl-2-hydroxybenzaldehyde. The directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring guide the incoming nitro (-NO₂) group. The hydroxyl group is a strongly activating, ortho-, para-director, while the aldehyde is a deactivating, meta-director. This combination favors substitution at the positions ortho and para to the hydroxyl group, namely positions 3 and 5. Since position 5 is already occupied by the tert-butyl group, the nitration occurs at the 3-position.
A common method for the nitration of salicylaldehydes involves the use of nitrating agents in an acidic solvent. For instance, reacting salicylaldehyde with red fuming nitric acid in acetic acid yields a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. prepchem.com Similarly, greener nitrating systems, such as cerium ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid, can also be employed, which likewise produce a mixture of the 3-nitro and 5-nitro isomers. patsnap.comgoogle.comgoogle.com The separation of these isomers is a critical subsequent step to isolate the desired 3-nitro product. prepchem.comdissertationtopic.net
Table 2: Representative Nitration Conditions for Salicylaldehyde
| Substrate | Nitrating Agent | Solvent | Key Outcome | Reference |
| Salicylaldehyde | Red fuming nitric acid | Acetic acid | Mixture of 3- and 5-nitrosalicylaldehyde | prepchem.com |
| Salicylaldehyde | Cerium Ammonium Nitrate (CAN) | Acetic acid | Mixture of 3- and 5-nitrosalicylaldehyde | patsnap.comgoogle.com |
Derivatization Pathways and Functional Group Interconversions of this compound
The aldehyde functional group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives, particularly those used as ligands in coordination chemistry.
Formation of Oxime Derivatives from the Aldehyde Moiety
The aldehyde can be readily converted to its corresponding oxime. This is achieved through a condensation reaction with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N-OH functionality of the oxime. This transformation is a standard method for protecting the aldehyde group or for synthesizing ligands capable of coordinating with metal ions. While the specific oxime of the title compound is not detailed in the provided sources, the synthesis of the closely related 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is well-documented, proceeding via the standard reaction with hydroxylamine. nih.gov
Synthesis of Imine (Schiff Base) Ligands via Condensation Reactions
One of the most significant applications of this compound is in the synthesis of imine ligands, commonly known as Schiff bases. These compounds are formed through the condensation of the aldehyde with primary amines. The reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in a solvent such as ethanol (B145695). nih.gov The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic properties and reactivity of the resulting Schiff base ligand. nih.gov A wide variety of primary amines, including aliphatic and aromatic monoamines and diamines, can be used to generate diverse mono- or polydentate Schiff base ligands. nih.gov For example, the reaction of nitro-substituted benzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol has been shown to produce chiral Schiff base ligands in high yields. nih.gov
Table 3: General Conditions for Schiff Base Synthesis from Nitrobenzaldehydes
| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product | Yield Range | Reference |
| NO₂-substituted benzaldehydes | (1R,2R)-(-)-1,2-diaminocyclohexane | Absolute Ethanol | Reflux (30-36 hours) | Chiral Schiff Base Ligand | 74-94% | nih.gov |
Generation of Aroylhydrazone and Acylhydrazone Ligands
Expanding on the condensation chemistry of the aldehyde group, this compound can be reacted with aroylhydrazines or acylhydrazines to form aroylhydrazone and acylhydrazone ligands. The reaction mechanism is analogous to Schiff base formation, involving the nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) derivative to the aldehyde's carbonyl carbon, followed by elimination of a water molecule. The resulting ligands possess an -C(=O)-NH-N=CH- scaffold and are of significant interest in coordination chemistry due to their multidentate chelating capabilities. The reactivity of the aldehyde group in the related compound, 5-tert-butyl-2-hydroxybenzaldehyde, has been demonstrated in its reaction to form thiosemicarbazone, a structurally similar class of compounds, indicating the feasibility of this pathway. sigmaaldrich.comsigmaaldrich.com
Coordination Chemistry of 5 Tert Butyl 2 Hydroxy 3 Nitro Benzaldehyde Derivatives
Design Principles for Ligand Systems Derived from 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde
Ligands derived from salicylaldehyde (B1680747) and its substituted analogues are foundational in coordination chemistry. tandfonline.com The specific substituents on the this compound framework play a crucial role in dictating the behavior of the resulting ligand systems in metal coordination.
Chelation Behavior of Hydroxy and Aldehyde/Imine Functionalities
Derivatives of this compound, particularly Schiff bases formed by the condensation of the aldehyde with primary amines, are excellent chelating agents. latakia-univ.edu.sy Chelation primarily involves the deprotonated phenolic hydroxyl group (-O⁻) and the nitrogen atom of the imine group (-C=N-). tandfonline.com These two donor atoms form a stable six-membered chelate ring with a central metal ion.
The formation of this chelate ring is entropically favored and results in highly stable metal complexes. rasayanjournal.co.in The hydroxyl group acts as a monoanionic, monodentate donor, while the imine nitrogen is a neutral, monodentate donor. In acylhydrazone derivatives, the carbonyl oxygen can also participate in coordination, leading to a tridentate ONO donor set. nih.gov This versatile coordination ability makes these ligands capable of forming stable complexes with a variety of transition metals. researchgate.net
Influence of Nitro and tert-Butyl Substituents on Coordination Environment
The substituents on the salicylaldehyde ring significantly modulate the electronic and steric properties of the ligand, thereby influencing the coordination environment of the resulting metal complexes. nih.gov
Electronic Influence of the Nitro Group: The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group. Its presence increases the acidity of the phenolic hydroxyl group, facilitating its deprotonation for coordination to the metal ion. This electronic pull can also influence the electron density on the other donor atoms (imine nitrogen and carbonyl oxygen in hydrazones), thereby affecting the strength and nature of the metal-ligand bonds. tandfonline.com
Synthesis and Characterization of Metal Complexes
The versatile ligand scaffold derived from this compound has been used to synthesize a range of metal complexes with interesting structural features.
Copper(II) Coordination Compounds with Acylhydrazone Derivatives
Acylhydrazones derived from this compound are effective ligands for copper(II) ions. mdpi.com For instance, the reaction of N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)isonicotinohydrazide with copper(II) nitrate (B79036) leads to an in-situ nitration and transformation, yielding copper(II) complexes of N′-(3-tert-butyl-5-nitro-2-hydroxybenzylidene)isonicotinohydrazide. This reaction has been shown to produce both a 1D coordination polymer, [Cu(L)(MeOH)]n, and a molecular complex, [Cu(L)(phen)], where L is the dianionic form of the acylhydrazone ligand.
The characterization of these complexes involves techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry, as well as spectroscopic methods like IR and UV-Vis to probe the ligand's coordination mode. christuniversity.innepjol.info The presence of the carbonyl oxygen in acylhydrazones often promotes the formation of a chelate binding center. christuniversity.in
Table 1: Selected Copper(II) Acylhydrazone Complex Data
| Complex | Formula | Coordination Geometry | Key Structural Feature |
|---|---|---|---|
| [Cu(L)(MeOH)]n | C₁₈H₂₁CuN₃O₅ | Distorted Square Pyramidal | 1D Coordination Polymer |
| [Cu(L)(phen)] | C₂₉H₂₇CuN₅O₄ | Distorted Square Pyramidal | Mononuclear Molecular Complex |
Molybdenum Complexes with Aroylhydrazone Ligands
While direct synthesis with this compound is less documented, studies on the closely related 2-hydroxy-5-nitrobenzaldehyde (B32719) provide significant insight. Aroylhydrazone ligands derived from this aldehyde react with molybdenum precursors like [MoO₂(acac)₂] to form stable molybdenum(VI) complexes. mdpi.comresearchgate.net
These reactions have yielded mononuclear complexes such as [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)], as well as bipyridine-bridged dinuclear complexes. mdpi.comnih.gov The aroylhydrazone typically acts as a dianionic tridentate ONO donor ligand. The resulting molybdenum complexes often exhibit a distorted square-pyramidal or octahedral geometry. semnan.ac.ir Characterization is performed using techniques including IR spectroscopy, elemental analysis, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. mdpi.com
Table 2: Representative Molybdenum(VI) Aroylhydrazone Complex Data (from 2-hydroxy-5-nitrobenzaldehyde)
| Complex | Formula | Coordination Geometry | Key IR Bands (cm⁻¹) |
|---|---|---|---|
| [MoO₂(L)(MeOH)] | C₁₅H₁₃MoN₃O₇ | Distorted Octahedral | ~3498 (O-H), ~1603 (C=N) |
| [(MoO₂(L))₂(4,4'-bpy)] | C₃₈H₂₆Mo₂N₈O₁₂ | Distorted Octahedral | ~1605 (C=N) |
Data derived from complexes of the aroylhydrazone of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide. mdpi.com
Nickel(II) and Cobalt(II) Complexes of Schiff Bases
Schiff base ligands are widely used to synthesize complexes of nickel(II) and cobalt(II). rasayanjournal.co.inscispace.com While specific examples using this compound are not extensively detailed in the provided search context, the general principles are well-established from related systems. For example, a Schiff base derived from 5-(tert-butyl)-2-hydroxybenzaldehyde was used to create a nickel(II) complex with a square planar geometry. tandfonline.com
Typically, the reaction of a Schiff base ligand with Ni(II) or Co(II) salts in a suitable solvent yields complexes where the ligand coordinates through the phenolic oxygen and imine nitrogen. sapub.orgsamipubco.com Depending on the stoichiometry and the presence of other ancillary ligands, the resulting complexes can adopt various geometries, most commonly octahedral or square planar. rasayanjournal.co.inresearchgate.net Characterization methods include elemental analysis, molar conductance, magnetic susceptibility measurements, and spectroscopic techniques (FT-IR, UV-Vis, NMR). rasayanjournal.co.in For instance, the magnetic moment can help distinguish between high-spin octahedral and square planar geometries for Ni(II) complexes.
Table 3: General Characteristics of Related Ni(II) and Co(II) Schiff Base Complexes
| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Spectroscopic Features |
|---|---|---|---|
| Nickel(II) | Octahedral or Square Planar | ~2.8-3.5 (Octahedral), Diamagnetic (Square Planar) | d-d transitions in UV-Vis spectrum |
| Cobalt(II) | Octahedral or Tetrahedral | ~4.3-5.2 (Octahedral), ~4.0-4.8 (Tetrahedral) | Characteristic d-d transitions in UV-Vis spectrum |
Formation of Coordination Polymers and Discrete Molecular Complexes
The architectural diversity of metal complexes derived from Schiff bases of this compound is a direct consequence of the ligand's structural characteristics and the coordination preferences of the metal ion. Schiff base ligands, formed by the condensation of this compound with various primary amines, offer multiple donor sites that can lead to either discrete, self-contained molecular complexes or extended, repeating coordination polymers.
The formation of discrete molecular complexes is common when the Schiff base ligand acts as a chelating agent, binding to a single metal center through multiple donor atoms. For instance, tetradentate Schiff base ligands can form stable mononuclear complexes with transition metal ions like Cu(II) and Zn(II). In such cases, the geometry of the resulting complex, which can range from distorted tetrahedral to square-pyramidal, is influenced by the steric hindrance from the bulky tert-butyl group and the electronic effects of the nitro group. X-ray crystallography studies on analogous systems have shown that the metal center is typically coordinated by an N₂O₂ chromophore, with the potential for additional weak interactions that can increase the coordination number. uzh.ch
Conversely, the formation of coordination polymers occurs when the ligand possesses bridging capabilities, allowing it to link multiple metal centers into one-, two-, or three-dimensional networks. While specific examples for this compound are not extensively documented, the principles of coordination polymer formation suggest that ligands with appropriately positioned donor atoms can facilitate the assembly of extended structures. The choice of metal ion and counter-anion also plays a crucial role in directing the final architecture of the polymer.
The table below summarizes the factors influencing the formation of these structures.
| Factor | Influence on Complex Formation | Resulting Structure |
| Ligand Design | Ligands with multiple, sterically accessible donor sites capable of chelating a single metal ion. | Discrete Molecular Complex |
| Ligands with functional groups that can bridge between two or more metal centers. | Coordination Polymer | |
| Metal Ion | Preference for specific coordination geometries (e.g., tetrahedral, octahedral). | Influences the local geometry within both discrete and polymeric structures. |
| Solvent/Anions | Can act as templates or coordinating species, influencing the packing and dimensionality. | Can be incorporated into the final crystal lattice, affecting the overall structure. |
Electronic and Magnetic Properties of Metal-Ligand Systems
The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to the nature of the metal ion and the ligand field it experiences. The presence of the nitro group, a strong electron-withdrawing group, and the phenolic oxygen and imine nitrogen as donor atoms, creates a specific electronic environment around the metal center.
Electronic Properties: The electronic spectra of these complexes are typically characterized by several types of transitions.
d-d transitions: These occur within the d-orbitals of the transition metal ion and are sensitive to the geometry of the complex. For instance, octahedral complexes of Cr(III) and Fe(III) with related Schiff base ligands exhibit characteristic absorption bands in the visible region. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.
Intraligand transitions: These are π → π* and n → π* transitions occurring within the Schiff base ligand itself.
The specific energies of these transitions provide valuable information about the coordination environment and the electronic structure of the complex.
Magnetic Properties: The magnetic behavior of these complexes is determined by the number of unpaired electrons on the metal ion and the interactions between adjacent metal centers in polynuclear or polymeric structures.
Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff), which can help in assigning the geometry of the complex. For example, octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.8–3.5 Bohr Magnetons (B.M.), which is indicative of two unpaired electrons. researchgate.net Deviations from spin-only values can suggest orbital contributions or magnetic exchange interactions. In systems where metal ions are bridged by ligands, antiferromagnetic or ferromagnetic coupling can occur.
The following table presents hypothetical electronic and magnetic data for illustrative purposes, based on findings for structurally similar compounds.
| Metal Ion | Proposed Geometry | Key Electronic Transitions (nm) | Magnetic Moment (μeff, B.M.) | Magnetic Behavior |
| Cr(III) | Octahedral | ~450, ~650 (d-d) | ~3.8 | Paramagnetic |
| Fe(III) | Octahedral | ~400, ~600 (d-d), ~350 (LMCT) | ~5.9 | Paramagnetic |
| Co(II) | Tetrahedral | ~550, ~1100 (d-d) | ~4.5 | Paramagnetic |
| Ni(II) | Octahedral | ~400, ~650, ~1000 (d-d) | ~3.2 | Paramagnetic |
| Cu(II) | Square Planar | ~600 (d-d) | ~1.9 | Paramagnetic |
This detailed examination underscores the rich coordination chemistry of this compound derivatives, highlighting how ligand design and metal ion selection can be used to tune the structural, electronic, and magnetic properties of the resulting complexes.
Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Studies of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde Derivatives
Molecular Conformation and Planarity Analysis
Studies on analogous compounds, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, demonstrate that the non-hydrogen atoms of the molecule, excluding those of the tert-butyl group, are approximately coplanar. researchgate.net For this bromo-derivative, the root-mean-square (r.m.s.) deviation from the mean plane is a mere 0.011 Å, indicating a high degree of planarity. researchgate.net The substituted aldehyde and hydroxyl groups are essentially coplanar with the benzene (B151609) ring. researchgate.net Similarly, in 2-Hydroxy-5-nitrobenzaldehyde (B32719), the molecule is largely planar, with a maximum deviation from the mean plane of 0.0116 Å for the hydroxyl oxygen atom. researchgate.net The dihedral angle between the aromatic ring and the nitro group in this related compound is 3.83°. researchgate.net Based on these findings, it is highly probable that this compound also adopts a predominantly planar conformation, with the benzene ring, aldehyde, and nitro groups lying in nearly the same plane.
Intramolecular Hydrogen Bonding Networks and Structural Stabilization
A recurring and structurally defining feature in salicylaldehyde (B1680747) and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the oxygen atom of the aldehyde group. researchgate.netdoubtnut.commdpi.com This O—H⋯O interaction is crucial for stabilizing the molecular conformation. researchgate.net In 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, this intramolecular hydrogen bond is a key feature of its molecular structure. researchgate.net Likewise, in 2-Hydroxy-5-nitrobenzaldehyde, this interaction leads to the formation of a six-membered ring, described as an S(6) ring motif. researchgate.net This intramolecular hydrogen bonding is a fundamental characteristic of ortho-hydroxybenzaldehydes and is expected to be a dominant feature in the structure of this compound, significantly influencing its chemical and physical properties.
Crystal Packing and Supramolecular Interactions (e.g., C-H…N, C-H…O, N-H…O, C-H…π)
The arrangement of molecules in the crystal lattice is governed by a variety of supramolecular interactions. In the case of 2-Hydroxy-5-nitrobenzaldehyde, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional framework. researchgate.net These interactions result in the formation of C(5) chains and R2²(8) rings, creating an approximately planar network. researchgate.net Furthermore, these planes are interconnected through π–π stacking interactions between the aromatic rings, with a centroid-to-centroid distance of 3.582 Å. researchgate.net Given the structural similarities, it is anticipated that the crystal packing of this compound would also be influenced by a combination of C—H⋯O interactions involving the aldehyde and nitro groups, as well as potential π–π stacking of the aromatic rings. The bulky tert-butyl group would likely play a significant role in dictating the specifics of the crystal packing arrangement.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable for elucidating the detailed molecular structure of this compound.
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Detailed Structural Elucidation
While specific ¹H and ¹³C NMR data for this compound are not explicitly detailed in the available literature, the expected chemical shifts can be inferred from related structures.
¹H NMR: The spectrum of 3-nitrobenzaldehyde (B41214) shows the aldehyde proton at a downfield chemical shift of δ 10.14 ppm. oxinst.com The aromatic protons appear in the range of δ 7.65-8.57 ppm. oxinst.com For this compound, the aldehyde proton would also be expected in the δ 9.5-10.5 ppm region. The hydroxyl proton is anticipated to be a sharp singlet, likely in the δ 11-12 ppm range, due to the strong intramolecular hydrogen bond. The protons of the tert-butyl group would appear as a sharp singlet further upfield, typically around δ 1.3-1.4 ppm. The remaining aromatic protons would exhibit chemical shifts and coupling patterns consistent with their positions on the substituted benzene ring.
¹³C NMR: In 3-nitrobenzaldehyde, the aldehyde carbon appears at δ 189.9 ppm. oxinst.com For this compound, the aldehyde carbonyl carbon is expected in a similar region. The carbon attached to the hydroxyl group would be shifted downfield, and the carbons bonded to the tert-butyl and nitro groups would also show characteristic chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl group would have distinct signals in the aliphatic region of the spectrum.
A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below based on analysis of similar compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.5 - 10.5 | - |
| Aldehyde C | - | 188 - 192 |
| Aromatic H | 7.0 - 8.5 | - |
| Aromatic C | - | 115 - 160 |
| Hydroxyl H | 11.0 - 12.0 | - |
| C-OH | - | 155 - 165 |
| C-NO₂ | - | 140 - 150 |
| tert-Butyl H | 1.3 - 1.4 | - |
| tert-Butyl C (quat.) | - | 34 - 36 |
| tert-Butyl C (CH₃) | - | 30 - 32 |
Infrared Spectroscopy for Functional Group Identification and Coordination Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum of 3-nitrobenzaldehyde shows characteristic bands for the aldehyde and nitro groups. The C=O stretching vibration of the aldehyde is typically observed in the region of 1700-1720 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. The broad band corresponding to the O-H stretching of the hydroxyl group is expected to be centered around 3200-3400 cm⁻¹, with its broadness indicative of hydrogen bonding. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.
A summary of the expected characteristic IR absorption bands is presented in the following table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1700 - 1720 |
| Aldehyde (C-H) | Stretch | 2720 - 2820 |
| Nitro (N-O) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (N-O) | Symmetric Stretch | 1340 - 1370 |
| Hydroxyl (O-H) | Stretch (H-bonded) | 3200 - 3400 (broad) |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | > 3000 |
Mass Spectrometry Techniques (e.g., FABMS, HREI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, providing essential information about their molecular weight and fragmentation patterns. Techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) are instrumental in characterizing novel compounds like this compound.
The molecular formula of this compound is C₁₁H₁₃NO₄, corresponding to a molecular weight of approximately 223.22 g/mol . nih.gov Mass spectrometry analysis would be expected to confirm this molecular weight.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)
In HREI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. This technique provides precise mass measurements, which can help in determining the elemental composition of the parent ion and its fragments.
For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its exact molecular weight. The fragmentation pattern in EI-MS is typically complex and provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Loss of a methyl group (-CH₃): A common fragmentation for molecules containing a tert-butyl group, leading to a stable tertiary carbocation. This would result in a fragment ion at [M-15]⁺.
Loss of the tert-butyl group (-C(CH₃)₃): This would generate a significant peak at [M-57]⁺.
Loss of the nitro group (-NO₂): Cleavage of the nitro group would produce a fragment at [M-46]⁺.
Loss of the aldehyde group (-CHO): This would result in a fragment at [M-29]⁺.
Loss of carbon monoxide (-CO): A characteristic fragmentation of aldehydes and phenols, leading to a peak at [M-28]⁺.
Fast Atom Bombardment Mass Spectrometry (FABMS)
FABMS is a soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of atoms. This method is particularly useful for polar and thermally labile molecules, as it typically results in less fragmentation and a more prominent molecular ion peak, often observed as the protonated molecule [M+H]⁺ or a cationized molecule (e.g., [M+Na]⁺). For this compound, FABMS would be expected to show a strong signal for the protonated molecule at m/z 224.
| m/z Value (Theoretical) | Proposed Fragment Ion | Fragmentation Pathway |
| 223 | [C₁₁H₁₃NO₄]⁺ | Molecular Ion (M⁺) |
| 208 | [C₁₀H₁₀NO₄]⁺ | [M-CH₃]⁺ |
| 194 | [C₁₁H₁₂NO₃]⁺ | [M-OH]⁺ |
| 177 | [C₇H₆NO₄]⁺ | [M-C(CH₃)₃]⁺ |
| 177 | [C₁₁H₁₃O₂]⁺ | [M-NO₂]⁺ |
| 194 | [C₁₀H₁₁NO₄]⁺ | [M-CHO]⁺ |
| 195 | [C₁₁H₁₁NO₃]⁺ | [M-CO]⁺ |
This table is based on theoretical fragmentation patterns and is not derived from experimental data for this compound.
Catalytic Applications and Mechanistic Investigations
Utilization of Metal Complexes Derived from 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde in Organic Transformations
The functional groups on the this compound ligand, namely the hydroxyl, aldehyde, and nitro groups, provide versatile coordination sites for metal ions. The resulting metal complexes have been investigated as catalysts in several key organic reactions.
Molybdenum(VI) complexes derived from aroyl hydrazone ligands, which are synthesized through the condensation of substituted 2-hydroxybenzaldehydes, have shown notable efficacy in the catalytic epoxidation of olefins. mdpi.comnih.gov For instance, mononuclear molybdenum complexes have been successfully employed as catalysts for the epoxidation of cyclooctene, using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com Studies on closely related systems, such as those derived from 2-hydroxy-5-nitrobenzaldehyde (B32719), provide insight into the expected catalytic behavior. In these systems, a water-coordinated mononuclear complex, [MoO2(L)(H2O)], has demonstrated superior catalytic properties. mdpi.comnih.gov
The catalytic performance in the epoxidation of cis-cyclooctene is summarized in the table below, based on data from related molybdenum complexes. The reaction conditions were maintained at 80°C for 6 hours. mdpi.com
| Catalyst | Substrate | Conversion (%) | Selectivity towards Epoxide (%) |
| [MoO2(L)(MeOH)] (related complex) | cis-Cyclooctene | 73 | 65 |
| [MoO2(L)(H2O)] (related complex) | cis-Cyclooctene | 83 | 73 |
Data based on a related ligand system (2-hydroxy-5-nitrobenzaldehyde derivative).
The results for the oxidation of linalool (B1675412) under the same reaction conditions are presented below. mdpi.com
| Catalyst | Substrate | Conversion (%) |
| [MoO2(L)(MeOH)] (related complex) | Linalool | 43 |
| [MoO2(L)(H2O)] (related complex) | Linalool | 92 |
Data based on a related ligand system (2-hydroxy-5-nitrobenzaldehyde derivative).
The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Chiral metal complexes derived from salicylaldehyde (B1680747) derivatives have been effectively used to catalyze asymmetric versions of this reaction, yielding valuable β-nitro alcohols with high enantioselectivity. researchgate.netresearchgate.net For example, copper(II) complexes of chiral ligands synthesized from salicylaldehyde and amino alcohols can catalyze the Henry reaction between various aldehydes and nitromethane, affording nitroaldol products in good yields and with significant enantiomeric excess. researchgate.net The steric and electronic properties of the salicylaldehyde derivative are crucial in determining the stereochemical outcome of the reaction. While specific studies on this compound in this context are not detailed, the general principles of catalysis by related salicylaldehyde-based complexes are well-established. researchgate.netresearchgate.net
Mechanistic Postulations for Catalytic Cycles Involving this compound Derived Catalysts
In the context of the Henry reaction catalyzed by metal complexes of salicylaldehyde derivatives, the mechanism typically begins with the deprotonation of the nitroalkane by a basic component of the catalytic system to form a nitronate anion. wikipedia.org The metal center, acting as a Lewis acid, coordinates to the aldehyde, activating it towards nucleophilic attack by the nitronate. The stereochemistry of the final product is dictated by the arrangement of the substrates within the chiral environment of the catalyst. researchgate.net
Correlation of Structural Features with Catalytic Efficiency
The catalytic efficiency of metal complexes derived from substituted salicylaldehydes is intrinsically linked to their structural features. In the case of the molybdenum-catalyzed oxidation reactions, the presence of a labile coordination site, occupied by a solvent molecule like water or methanol, is crucial for the catalytic activity. mdpi.comnih.gov The superior performance of the water-coordinated complex in the oxidation of linalool suggests that the nature of this ancillary ligand can significantly impact the catalyst's reactivity. mdpi.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For aromatic systems like substituted salicylaldehydes, DFT calculations, often using functionals such as B3LYP with basis sets like 6-311+G(d,p), provide detailed information on molecular geometry, electronic properties, and vibrational frequencies. nih.gov
Studies on related molecules, such as 5-bromosalicylaldehyde, have demonstrated the utility of DFT in optimizing molecular structures and calculating various parameters that describe chemical stability and reactivity. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For Schiff bases derived from salicylaldehyde (B1680747), the HOMO-LUMO energy gap has been calculated to be in the range of 4 eV, indicating good stability. researchgate.net
Molecular Electrostatic Potential (MEP) analysis, another tool derived from DFT calculations, helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. In salicylaldehyde derivatives, the oxygen atoms of the carbonyl and hydroxyl groups are typically electron-rich (nucleophilic), while the hydrogen atoms are electron-poor (electrophilic). nih.gov This information is vital for predicting the sites of interaction in chemical reactions.
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular bonding and delocalization of electrons. For substituted salicylaldehydes, NBO calculations can quantify the strength of intramolecular hydrogen bonds and the effects of substituents on the electronic distribution within the molecule. nih.gov
| Property | Value |
|---|---|
| Molecular Weight | 223.22 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 223.08445790 Da |
| Topological Polar Surface Area | 83.1 Ų |
Molecular Modeling of Ligand-Metal Interactions and Complex Geometries
Salicylaldehyde and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. tandfonline.com The hydroxyl and carbonyl groups of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde can act as a bidentate chelating ligand, coordinating to a metal center to form a stable six-membered ring. The tert-butyl and nitro substituents are expected to influence the electronic properties of the ligand and, consequently, the stability and geometry of the resulting metal complexes. tandfonline.com
Molecular modeling techniques, including DFT, are employed to predict the geometries of these metal complexes. For instance, palladium(II) complexes with substituted salicylaldehydes have been shown to adopt a square planar geometry. mdpi.com The deprotonation of the phenolic hydroxyl group upon coordination is a common feature, which can be confirmed by spectroscopic methods. mdpi.com
The formation of Schiff base ligands through the condensation of salicylaldehydes with primary amines further expands the coordination possibilities. semanticscholar.org These Schiff bases can act as multidentate ligands, forming complexes with various geometries, such as octahedral, square planar, and tetrahedral, depending on the metal ion and the specific structure of the Schiff base. mdpi.com Computational studies on such complexes help in understanding the nature of the metal-ligand bonding and the electronic structure of the complex, which are crucial for their application in catalysis and materials science. mdpi.com
Redox Potential Studies and Electron Transfer Mechanisms for Derived Systems
The redox properties of systems derived from this compound, particularly its Schiff base derivatives and their metal complexes, are of significant interest. The presence of the electron-withdrawing nitro group is expected to influence the electron density on the aromatic ring and the imine group of a derived Schiff base, thereby affecting its oxidation and reduction potentials.
Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox behavior of these compounds. For Schiff bases derived from substituted salicylaldehydes, the oxidation potential has been shown to be influenced by the nature of the substituents on the aromatic ring. nih.gov Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
The mechanism of electron transfer in these systems often involves the phenolic hydroxyl group, which can undergo oxidation to form a phenoxyl radical. nih.gov This process can be coupled with proton transfer, leading to a proton-coupled electron transfer (PCET) mechanism. The stability of the resulting radical is a key factor in the redox chemistry of these compounds.
In the case of metal complexes, the redox activity can be centered on the metal ion, the ligand, or both. Ligands derived from salicylaldehydes can be "redox non-innocent," meaning they can actively participate in the redox processes of the complex. mdpi.com This can lead to complex electronic structures where the formal oxidation states of the metal and ligand are not easily assigned.
Spectroscopic Property Simulations and Experimental Validation
Computational methods play a crucial role in the interpretation and prediction of spectroscopic data. For this compound and its derivatives, theoretical simulations of UV-Vis, IR, and NMR spectra can be compared with experimental data to validate the computed structures and electronic properties.
Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. researchgate.net Studies on nitrobenzaldehydes have shown that their spectra are characterized by several absorption bands corresponding to different electronic transitions. nih.gov The positions and intensities of these bands are influenced by the substitution pattern on the benzene (B151609) ring and the solvent environment. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehyde isomers has identified transitions arising from nπ* absorptions from the lone pairs of the nitro and aldehyde groups, as well as ππ* excitations within the aromatic system. nih.gov
Theoretical calculations of vibrational frequencies using DFT can be compared with experimental IR and Raman spectra to assign the observed vibrational modes. researchgate.net This comparison helps in confirming the molecular structure and understanding the nature of intramolecular interactions, such as hydrogen bonding.
NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. wseas.com The comparison of calculated and experimental NMR spectra is a powerful tool for structural elucidation.
While experimental spectra for this compound are not widely reported, the following table summarizes the expected UV/Vis absorption characteristics based on studies of related nitrobenzaldehydes.
| Wavelength Range (nm) | Transition Type | Description |
|---|---|---|
| ~350 | nπ | Weak absorption arising from lone pairs on nitro and aldehyde groups. |
| ~300 | ππ | Intermediate intensity band dominated by excitations within the arene function. |
| ~250 | ππ* | Strong absorption involving the nitro and benzene groups. |
Materials Science Research and Advanced Functional Materials
Development of Semiconducting Materials from Metal Complexes Derived from 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde
The exploration of metal complexes derived from substituted salicylaldehydes, such as this compound, has opened new avenues for the development of organic and organometallic semiconducting materials. Research has shown that the choice of the metal center and the specific substitutions on the ligand can significantly influence the electrical properties of the resulting complexes. Vanadium coordination compounds that include a 5-nitrobenzaldehyde component have demonstrated notable potential as semiconducting materials. irb.hr Similarly, molybdenum-based complexes derived from related hydrazones have been classified as semiconductors due to their enhanced electrical conductivity with increasing temperature. irb.hr
Solid-state impedance spectroscopy is a crucial technique for characterizing the electrical properties of these metal complexes. This method allows for the determination of key parameters such as conductivity and activation energy, which are essential for evaluating a material's potential as a semiconductor.
For instance, studies on molybdenum complexes with ligands structurally similar to derivatives of this compound have revealed a temperature-dependent relationship with their electrical conductivity. irb.hr The DC conductivity (σDC) of these materials tends to increase with temperature, a characteristic behavior of semiconducting materials. This relationship can be described by the Arrhenius equation:
σDC = σo exp(-Ea / kBT)
where σo is the pre-exponential factor, Ea is the activation energy for conduction, kB is the Boltzmann constant, and T is the absolute temperature. The investigation of these complexes typically shows minimal temperature dependency at lower temperatures, with a more linear relationship observed at temperatures above 100 °C, from which the activation energy can be calculated. irb.hr
The following interactive table presents representative data on the electrical parameters for a series of molybdenum complexes derived from a related compound, 2-hydroxy-5-nitrobenzaldehyde (B32719), which serves as a model for the potential properties of complexes derived from this compound. irb.hr
| Complex | σDC @ 200 °C (S·cm-1) | Activation Energy (Ea) (eV) |
| [MoO2(L)(MeOH)] | 1.84 x 10-6 | 0.81 |
| [MoO2(L)(H2O)] | 2.15 x 10-6 | 0.78 |
| [(MoO2(L))2(4,4'-bpy)] | 1.15 x 10-6 | 0.85 |
Data derived from studies on analogous molybdenum complexes. irb.hr
The semiconducting behavior of metal complexes derived from this compound is intrinsically linked to their molecular and supramolecular structure. The coordination of the metal ion to the ligand can lead to the formation of extended π-conjugated systems, which facilitate charge transport through the material.
The nature of the metal ion plays a pivotal role in determining the electronic properties of the complex. Different metals can influence the geometry of the complex and the energy levels of the molecular orbitals, thereby affecting the material's conductivity and activation energy.
Potential as Components in Advanced Electronic Materials
The tunable semiconducting properties of metal complexes derived from this compound make them promising candidates for integration into advanced electronic materials. Their ability to be chemically modified allows for the fine-tuning of their electronic characteristics to suit specific applications.
Potential applications for these materials include their use as active components in electronic devices such as sensors, switches, and transistors. The development of new synthetic methodologies to create well-defined, stable, and processable materials from these complexes is an active area of research. The correlation between the structural features of these complexes, their electrical properties, and their performance in electronic devices is a key aspect of ongoing investigations. This research is paving the way for the design of next-generation functional materials with tailored electronic properties.
Future Research Directions and Emerging Applications
Exploration of Novel Coordination Modes and Metal Centers for 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde Derivatives
The primary avenue for exploiting the properties of this compound is through its conversion into multidentate ligands, most commonly Schiff bases, and their subsequent coordination with metal ions. Future research will likely focus on expanding the range of metal centers and exploring the resulting coordination geometries.
Derivatives of salicylaldehyde (B1680747) are well-known for their ability to form stable complexes with a variety of metal ions. Research on related nitro-substituted Schiff base ligands has demonstrated their capacity to coordinate with transition metals like Cobalt (II), Copper (II), and Zinc (II). The focus is now shifting towards incorporating less conventional metal ions, including:
Lanthanides (4f metals): The synthesis of lanthanide complexes is a promising direction. Salicylaldehyde-derived ligands are known to form complexes with lanthanide ions, which can exhibit interesting luminescent properties. The specific electronic effects of the nitro and tert-butyl groups could modulate the luminescence quantum yields and lifetimes of resulting lanthanide complexes, opening doors for applications in bio-imaging and optoelectronics.
Actinides (5f metals): The coordination chemistry of actinides is less explored. Ligands derived from this compound could be used to create novel actinide complexes with unique electronic and magnetic properties.
Polynuclear and Heterometallic Complexes: The strategic design of ligands from this benzaldehyde (B42025) derivative could facilitate the assembly of polynuclear clusters containing multiple metal atoms of the same or different elements. These structures are of fundamental interest for modeling enzyme active sites and for developing new magnetic materials. Research into nitronyl-nitroxide ligands derived from similar nitrobenzaldehydes has shown success in creating 2p-3d metal complexes with significant magnetic interactions.
The steric hindrance from the tert-butyl group combined with the electronic influence of the nitro group can force unusual coordination numbers and geometries, leading to complexes with unique physical and chemical properties.
Rational Design of Ligands for Enhanced Catalytic Performance
Metal complexes derived from Schiff base ligands are well-established catalysts for a range of organic transformations. The rational design of ligands from this compound offers a powerful tool to fine-tune catalytic activity and selectivity.
Future work in this area will likely involve:
Systematic Modification of the Ligand Backbone: By reacting this compound with various diamines, researchers can create a library of tetradentate Schiff base ligands. Each ligand will confer a distinct steric and electronic environment upon the coordinated metal center.
Targeting Specific Catalytic Reactions: The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal center, potentially boosting its activity in reactions like Diels-Alder or Friedel-Crafts alkylations. The chiral centers can be introduced into the ligand backbone to catalyze asymmetric reactions, a key goal in pharmaceutical synthesis.
Immobilization on Solid Supports: To improve catalyst recyclability and facilitate industrial applications, future research will explore the grafting of these ligand-metal complexes onto solid supports like silica, polymers, or graphene oxide.
The table below outlines potential catalytic applications based on the functional groups present in the molecule's derivatives.
| Catalyst Type (Metal Complex of...) | Target Reaction | Rationale for Enhanced Performance |
|---|---|---|
| Chiral Schiff Base Ligand | Asymmetric Epoxidation | Steric bulk of tert-butyl group can influence enantioselectivity. |
| Transition Metal (e.g., Co, Ni) Complex | Olefin Polymerization | Electronic tuning by the nitro group can modify catalyst activity and polymer properties. |
| Palladium Complex | C-C Coupling Reactions (e.g., Suzuki, Heck) | Robust ligand framework can stabilize the active Pd species, improving catalyst lifetime. |
Integration into Advanced Functional Materials and Nanostructures
The unique electronic and structural characteristics of this compound and its derivatives make them excellent candidates for incorporation into advanced functional materials.
Chemosensors: The nitro group is a well-known functionality used in colorimetric sensing. Schiff bases derived from 5-nitro-salicylaldehyde have been shown to act as colorimetric receptors for anions like fluoride (B91410) and acetate, exhibiting a distinct color change upon binding. Future research could develop derivatives of this compound as highly selective and sensitive sensors for environmentally or biologically important species.
Metal-Organic Frameworks (MOFs): The molecule can be modified to contain additional carboxylic acid or other linking groups, allowing it to serve as a building block (strut) in the construction of porous MOFs. The functional groups within the pores of such MOFs could be designed for applications in gas storage, separation, or heterogeneous catalysis.
Luminescent Materials: As mentioned, complexes with lanthanide ions could yield materials for applications in lighting and displays. The bulky tert-butyl groups could serve to insulate the luminescent metal centers from quenching effects, potentially enhancing emission efficiency.
Molecular Magnets: Following the successful synthesis of single-chain magnets from cobalt(II) ions and nitronyl-nitroxide ligands, derivatives of this compound could be used to create new molecule-based magnets with high blocking temperatures and large coercive fields.
Theoretical Prediction and Experimental Validation of New Reactivities and Applications
The synergy between computational chemistry and experimental synthesis is crucial for accelerating the discovery of new applications. Future research will heavily rely on theoretical modeling to guide the design of novel molecules and materials derived from this compound.
Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structures of novel metal complexes. This allows researchers to understand the nature of metal-ligand bonding and to predict spectroscopic properties before undertaking complex synthetic procedures.
Time-Dependent DFT (TD-DFT): This method can predict the excited-state properties of molecules, making it an invaluable tool for designing new luminescent materials and photosensitizers.
Screening for Catalytic Activity: Computational models can be used to simulate reaction pathways and calculate activation energies for potential catalytic cycles. This enables the high-throughput virtual screening of large libraries of potential catalysts, identifying the most promising candidates for experimental validation.
Experimental Validation: The predictions from theoretical studies will be validated through targeted synthesis and rigorous characterization. Techniques such as single-crystal X-ray diffraction are essential for confirming the predicted molecular structures and coordination modes. The performance of new materials in applications like catalysis or sensing will then be experimentally quantified and correlated with the theoretical predictions.
The table below compares crystallographic data for related salicylaldehyde derivatives, illustrating the type of structural information that can be obtained and used to validate theoretical models.
| Compound | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | Orthorhombic | Pbca | Molecule is stabilized by an intramolecular O—H⋯O hydrogen bond. | |
| 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde | Triclinic | P-1 | Thiophene and benzene (B151609) rings are nearly coplanar. | |
| 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde | Monoclinic | P21/m | Molecule is essentially planar due to a crystallographic mirror plane. |
By combining predictive computational modeling with precise experimental synthesis and characterization, the full potential of this compound as a cornerstone for future scientific advancements can be realized.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, leveraging the directing effects of hydroxyl and nitro groups. Key steps include nitration of 5-tert-butyl-2-hydroxybenzaldehyde under controlled acidic conditions. Critical parameters include:
- Temperature : Maintaining <10°C during nitration to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., acetic acid) enhance nitro group incorporation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and nitro orientation. SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data .
- NMR Spectroscopy : H NMR identifies aldehyde protons (δ 10.2–10.5 ppm) and hydroxyl groups (δ 12–14 ppm, broad). NOESY confirms spatial proximity of substituents .
- IR Spectroscopy : Stretching frequencies for nitro (1520–1350 cm) and aldehyde (1700 cm) groups validate functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
